N-cyclohexyl-N'-(2,6-dimethylphenyl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-(2,6-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)17-15(18)16-13-9-4-3-5-10-13/h6-8,13H,3-5,9-10H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSAFMPDLHSZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical features of N-cyclohexyl-N'-(2,6-dimethylphenyl)urea with analogous compounds:
Key Observations :
- Steric Effects : Bulky substituents like 2,6-dimethylphenyl and cyclohexyl may hinder enzymatic degradation, improving environmental persistence .
- Bioactivity : Ureas with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit enhanced binding to biological targets, whereas alkyl/aryl groups prioritize herbicidal activity .
Research Findings and Mechanistic Insights
- Synthetic Utility : The 2,6-dimethylphenyl group is frequently employed in agrochemical synthesis due to its resistance to metabolic oxidation .
- Stability : Cyclohexyl-substituted ureas exhibit higher thermal stability than their straight-chain analogs, as seen in related compounds .
- Environmental Impact : Ureas with bulky substituents (e.g., cyclohexyl) may persist longer in soil, raising concerns about bioaccumulation .
Limitations and Contradictions
- Application Ambiguity : While structural analogs suggest agrochemical use, direct evidence for the target compound’s efficacy is absent.
- Toxicity Data: No toxicity or ecotoxicity data are available for this compound, unlike registered pesticides like isoproturon .
Q & A
Q. What are the standard synthetic protocols for preparing N-cyclohexyl-N'-(2,6-dimethylphenyl)urea, and how are intermediates characterized?
The synthesis typically involves coupling cyclohexylamine with 2,6-dimethylphenyl isocyanate under anhydrous conditions. A representative procedure includes:
- Dissolving 2,6-dimethylphenyl isocyanate in toluene or dichloromethane.
- Adding cyclohexylamine dropwise under nitrogen atmosphere at 0–5°C.
- Stirring at room temperature for 12–24 hours, followed by purification via recrystallization or column chromatography .
Key intermediates (e.g., 2,6-dimethylphenyl isocyanate) are characterized using TLC for reaction monitoring, NMR for structural confirmation, and HPLC for purity assessment .
Q. How is the compound’s stability assessed under varying storage and experimental conditions?
Stability studies involve:
- Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Hygroscopicity tests by exposing the compound to controlled humidity (e.g., 40–80% RH).
- Photostability assays under UV/visible light (e.g., ICH Q1B guidelines).
Data from related urea derivatives suggest stability in dark, dry environments but susceptibility to hydrolysis under acidic/basic conditions .
Q. What analytical techniques are critical for confirming the compound’s identity and purity?
- NMR spectroscopy (¹H/¹³C): Assigns protons and carbons from the cyclohexyl and 2,6-dimethylphenyl groups.
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., calculated MW: ~276.42 g/mol) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns in urea derivatives .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, stoichiometry) influence synthetic yield and byproduct formation?
Experimental optimization studies reveal:
- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate coupling but may increase side reactions (e.g., urea hydrolysis).
- Temperature : Lower temperatures (0–5°C) minimize dimerization of isocyanate intermediates .
- Stoichiometry : A 1:1 molar ratio of amine to isocyanate maximizes yield (>85%), while excess amine leads to unreacted residues .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?
Discrepancies in NMR signals (e.g., unexpected multiplicity for urea NH protons) may arise from:
- Rotameric equilibria : Dynamic NMR (DNMR) at variable temperatures (e.g., −40°C to 60°C) can freeze conformers.
- Hydrogen bonding : Solvent choice (e.g., DMSO-d₆ vs. CDCl₃) alters chemical shifts and splitting .
Validation via DFT calculations (e.g., Gaussian 09) predicts spectra aligned with experimental data .
Q. How does the compound interact with biological targets, and what assays validate these interactions?
Although direct data on this compound are limited, related urea derivatives exhibit:
Q. What computational methods predict the compound’s physicochemical and toxicological properties?
- ADMET prediction : Tools like SwissADME estimate logP (~3.5), solubility (<0.1 mg/mL), and blood-brain barrier permeability.
- Toxicity : QSAR models (e.g., ProTox-II) suggest low acute oral toxicity (LD₅₀ > 2000 mg/kg) but potential skin/eye irritation .
Methodological Recommendations
- Synthesis Scale-Up : Use Schlenk-line techniques to exclude moisture and oxygen.
- Contradiction Mitigation : Cross-validate NMR data with IR spectroscopy (urea C=O stretch ~1640 cm⁻¹) .
- Ecological Disposal : Follow EPA guidelines for urea derivatives: incinerate at >800°C with scrubbers for NOx removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
